molecular formula C21H24N4O3S B2659454 1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide CAS No. 941926-62-1

1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2659454
CAS No.: 941926-62-1
M. Wt: 412.51
InChI Key: JHOBOWOHAIRXGU-UHFFFAOYSA-N
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Description

1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and an amide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile.

    Amide Bond Formation: The amide bond can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

    Final Coupling: The final step involves coupling the thiazole and cyclopentane intermediates with the piperidine ring through amide bond formation.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the amide linkage, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Research: It is used in biological studies to understand its interactions with various biological targets and pathways.

    Chemical Biology: The compound is used as a probe to study the structure-activity relationships of thiazole-containing compounds.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The compound’s unique structure allows it to fit into specific binding sites, leading to its biological effects.

Comparison with Similar Compounds

1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide can be compared with other thiazole-containing compounds, such as:

    Sulfathiazole: An antimicrobial drug with a simpler structure.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, potentially leading to diverse biological activities and applications.

Properties

IUPAC Name

1-[2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-12-2-4-14(5-3-12)19(27)24-21-23-17-15(6-7-16(17)29-21)20(28)25-10-8-13(9-11-25)18(22)26/h2-5,13,15H,6-11H2,1H3,(H2,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOBOWOHAIRXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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